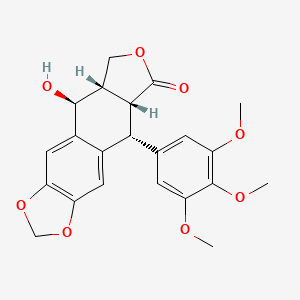

Isopicropodophyllin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-NWTFUFRBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopicropodophyllin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopicropodophyllin, more commonly known in the scientific literature as picropodophyllin, is a naturally occurring cyclolignan and the cis-lactone epimer of the well-known cytotoxic agent, podophyllotoxin. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of picropodophyllin. It is designed to serve as a resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. The guide details the historical context of its discovery, its primary plant sources with available quantitative data, methodologies for its isolation and structural elucidation, and a thorough examination of its mechanism of action as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

Discovery and Historical Context

The discovery of picropodophyllin is intrinsically linked to the extensive research on the chemical constituents of Podophyllum species, which have a long history of use in traditional medicine. The parent compound, podophyllotoxin, was first isolated in 1880 by Podwyssotzki.[1] Subsequent structural elucidation of podophyllotoxin was achieved in 1932 by Borsche and Niemann.[2]

Picropodophyllin, as the stereoisomer of podophyllotoxin, was identified during these early investigations into the complex mixture of lignans present in Podophyllum extracts. It is characterized by a cis-lactone ring fusion, in contrast to the trans-lactone fusion found in podophyllotoxin. While a specific date for the initial isolation and characterization of picropodophyllin is not prominently documented, its presence in Podophyllum resin alongside podophyllotoxin has been known for many decades.

Natural Sources of this compound (Picropodophyllin)

Picropodophyllin is primarily isolated from the rhizomes of various species of the genus Podophyllum (Berberidaceae). The two most significant sources are:

-

Podophyllum hexandrum Royle (Himalayan Mayapple): This species, native to the Himalayan region, is a rich source of various lignans, including picropodophyllin. The rhizomes and roots of P. hexandrum contain a resinous mixture known as podophyllin, from which picropodophyllin can be isolated.[3]

-

Podophyllum peltatum L. (American Mayapple): Found in eastern North America, the rhizomes of this plant also contain picropodophyllin.[4]

While extensive quantitative data often focuses on the more abundant podophyllotoxin, the presence of picropodophyllin is consistently reported in the lignan profile of these plants. The concentration of these lignans can vary depending on the geographical location, season of harvest, and the specific plant part.

Table 1: Quantitative Data on Lignans in Podophyllum Species

| Compound | Plant Species | Plant Part | Concentration Range | Reference(s) |

| Podophyllotoxin | Podophyllum hexandrum | Rhizome | 0.012% - 5.480% (dry weight) | [5] |

| Podophyllotoxin | Podophyllum hexandrum | Root | 0.021% - 5.800% (dry weight) | [5] |

| Podophyllotoxin | Podophyllum peltatum | Rhizome | Not specified, but present | [4] |

| Picropodophyllin | Podophyllum hexandrum | Rhizome | Present, but specific quantitative data is sparse in readily available literature | |

| Picropodophyllin | Podophyllum peltatum | Rhizome | Present, but specific quantitative data is sparse in readily available literature | [4] |

| α-Peltatin | Podophyllum peltatum | Rhizome | Not specified, but present | [4] |

| β-Peltatin | Podophyllum peltatum | Rhizome | Not specified, but present | [4] |

Note: The quantitative data for picropodophyllin is not as extensively reported as for podophyllotoxin. Researchers should expect to perform their own quantitative analysis on sourced plant material.

Experimental Protocols

Isolation of Picropodophyllin from Podophyllum Rhizomes

The following is a representative protocol synthesized from common methods for lignan isolation from Podophyllum species.[6][7]

Objective: To isolate picropodophyllin from the dried rhizomes of Podophyllum hexandrum or Podophyllum peltatum.

Materials:

-

Dried and powdered rhizomes of Podophyllum sp.

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane-ethyl acetate gradient)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Rotary evaporator

-

Glassware (beakers, flasks, chromatography column)

Methodology:

-

Extraction:

-

Macerate 100 g of powdered rhizomes in 500 mL of methanol for 48 hours at room temperature with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and ethyl acetate (1:1 v/v).

-

Partition the mixture in a separatory funnel. Collect the ethyl acetate layer.

-

Repeat the ethyl acetate extraction three times.

-

Combine the ethyl acetate fractions and wash with brine.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate to dryness to yield the ethyl acetate fraction enriched in lignans.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor them by TLC using a mobile phase such as toluene:ethyl acetate (7:3 v/v).

-

Visualize the spots under a UV lamp at 254 nm. Picropodophyllin and other lignans will appear as dark spots.

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Purification:

-

Concentrate the pooled fractions containing picropodophyllin.

-

Further purify the compound by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) or by preparative HPLC.

-

Structural Elucidation of Picropodophyllin

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

Objective: To confirm the chemical structure and stereochemistry of the isolated picropodophyllin.

Methodology:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS).

-

Purpose: To determine the molecular weight and elemental composition of the compound. The expected molecular formula for picropodophyllin is C₂₂H₂₂O₈.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

-

Purpose: To determine the complete chemical structure, including the connectivity of atoms and the stereochemistry. The NMR spectra of picropodophyllin are distinct from those of podophyllotoxin, particularly in the chemical shifts and coupling constants of the protons in the lactone ring, reflecting the cis-fusion.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and aromatic rings.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Purpose: To analyze the electronic transitions within the molecule, which is characteristic of the chromophores present.

-

Biological Activity and Signaling Pathways

Picropodophyllin has garnered significant attention for its potent and selective inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: IGF-1R Inhibition

Picropodophyllin acts as a tyrosine kinase inhibitor of IGF-1R. It binds to the ATP-binding site of the receptor, preventing its autophosphorylation and subsequent activation. This inhibition is highly selective for IGF-1R over the closely related insulin receptor (IR).

Downstream Signaling Pathways

The inhibition of IGF-1R by picropodophyllin leads to the suppression of major downstream signaling cascades that are crucial for cancer cell growth and survival.

-

PI3K/Akt Pathway: Inhibition of IGF-1R prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt. This leads to decreased cell survival and induction of apoptosis.

-

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK signaling cascade, which is involved in cell proliferation and differentiation, is also downregulated upon IGF-1R inhibition by picropodophyllin.

Cellular Effects

The blockade of IGF-1R signaling by picropodophyllin results in several anti-cancer effects:

-

Induction of Apoptosis: By inhibiting the pro-survival Akt pathway, picropodophyllin promotes programmed cell death in cancer cells.

-

Cell Cycle Arrest: Picropodophyllin can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.

-

Inhibition of Microtubule Dynamics: Some studies suggest that picropodophyllin can also interfere with microtubule formation, leading to mitotic arrest and cell death, a mechanism it shares with its epimer, podophyllotoxin, although its primary target is considered to be IGF-1R.[8]

Visualizations

Signaling Pathway of Picropodophyllin

Caption: IGF-1R signaling pathway and its inhibition by picropodophyllin.

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and structural elucidation of picropodophyllin.

Conclusion

This compound, or picropodophyllin, represents a fascinating natural product with significant therapeutic potential. Its discovery, rooted in the early phytochemical exploration of medicinal plants, has led to the identification of a potent and selective inhibitor of the IGF-1R signaling pathway. This technical guide provides a foundational understanding for researchers and drug development professionals, summarizing the key aspects of its history, natural occurrence, isolation, and mechanism of action. Further research into optimizing its extraction, derivatization, and clinical application is warranted to fully exploit its anti-cancer properties.

References

- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. agriculture.vikaspedia.in [agriculture.vikaspedia.in]

- 4. Plant Podophyllum peltatum (Berberidaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijhsr.org [ijhsr.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Isopicropodophyllin

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Physicochemical Properties

Isopicropodophyllin, often used interchangeably with Picropodophyllin, is a lignan belonging to the aryltetralin class of natural products. It is a key epimer of podophyllotoxin, a well-known cytotoxic agent. The core chemical identity of this compound is defined by its specific stereochemistry.

Table 1: Chemical and Physical Data of this compound

| Property | Value | Reference |

| IUPAC Name | (5R,5aS,8aR,9S)-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydro-5H-furo[3',4':6,7]naphtho[2,3-d][1][2]dioxol-6(5aH)-one | N/A |

| Molecular Formula | C₂₂H₂₂O₈ | [3] |

| Molecular Weight | 414.41 g/mol | [3] |

| CAS Number | 477-47-4 | N/A |

| Appearance | Powder | [1] |

| Purity (typical) | ≥98% (HPLC) | [1] |

| Storage Conditions | 2-8°C, sealed, in a ventilated, dry environment | [1] |

It is crucial to distinguish this compound from a related compound, Isopicropodophyllone. The "-one" suffix in the latter indicates the presence of a ketone group, signifying a key structural difference. Isopicropodophyllone has the molecular formula C₂₂H₂₀O₈ and a molecular weight of 412.4 g/mol [].

Experimental Protocols

Synthesis of (+)-Isopicropodophyllin

A detailed, step-by-step experimental protocol for the chemical synthesis of (+)-Isopicropodophyllin is a critical requirement for its further study and development. While various synthetic strategies for podophyllotoxin and its analogues have been reported, a concise and reproducible protocol for this compound is outlined below, based on established synthetic routes for related lignans.

General Reaction Scheme:

The synthesis typically involves the stereoselective construction of the aryltetralin lactone core, followed by functional group manipulations to achieve the desired stereochemistry of this compound. A common approach utilizes a key intermediate, which can be cyclized and subsequently modified.

Example Experimental Protocol (Conceptual):

-

Starting Materials: Commercially available or readily synthesized precursors such as 3,4,5-trimethoxybenzaldehyde and a suitable lactone precursor.

-

Step 1: Condensation Reaction: A condensation reaction (e.g., a Stobbe condensation) between 3,4,5-trimethoxybenzaldehyde and a succinic acid derivative to form an intermediate acid.

-

Step 2: Reduction and Lactonization: The intermediate acid is then reduced, and subsequent intramolecular cyclization (lactonization) is induced to form the core tetralone lactone structure.

-

Step 3: Stereoselective Reduction: The ketone group of the tetralone is stereoselectively reduced to a hydroxyl group, establishing the correct stereochemistry at this position.

-

Step 4: Formation of the Dioxole Ring: The final step involves the formation of the methylenedioxy bridge to complete the furo[3',4':6,7]naphtho[2,3-d][1][2]dioxole ring system.

-

Purification and Characterization: The final product is purified using chromatographic techniques (e.g., column chromatography, HPLC). The structure and purity are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: The specific reagents, reaction conditions (temperature, reaction time, solvents), and purification methods would need to be optimized for each step to achieve high yield and stereoselectivity.

Tubulin Polymerization Assay

The inhibitory effect of this compound on tubulin polymerization is a key aspect of its biological activity. The following protocol outlines a common method for assessing this activity in vitro.

Principle:

This assay measures the change in turbidity (light scattering) as tubulin monomers polymerize into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Nocodazole, Colchicine)

-

Negative control (e.g., Paclitaxel - a polymerization enhancer)

-

Pre-chilled 96-well half-area plates

-

Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice. Prepare working solutions of GTP and the test compounds.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the following components in order: General Tubulin Buffer, glycerol, GTP solution, and the test compound (or vehicle control).

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction. The final tubulin concentration should be in the range of 1-2 mg/mL.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance (OD at 340 nm) versus time. The maximum rate of polymerization (Vmax) and the maximum polymer mass can be calculated from the polymerization curves. The IC₅₀ value for the inhibition of tubulin polymerization can be determined by testing a range of this compound concentrations.[2][5][6][7][8]

Cell Cycle Analysis by Flow Cytometry

This compound induces cell cycle arrest, which can be quantified using flow cytometry.

Principle:

This method uses a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixative (e.g., 70% ethanol)

-

DNA staining solution (e.g., Propidium Iodide/RNase staining buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in the DNA staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

-

Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined by analyzing the DNA content histogram using appropriate software.[9][10][11][12][13]

Biological Activity and Signaling Pathways

This compound exhibits significant cytotoxic activity against various cancer cell lines. Its primary mechanism of action is believed to be the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.

Inhibition of Tubulin Polymerization and Mitotic Arrest

This compound binds to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of cells in the G2/M phase of the cell cycle, as the formation of a functional mitotic spindle is inhibited.

Caption: this compound's inhibition of tubulin polymerization.

Induction of Apoptosis

The cell cycle arrest induced by this compound ultimately triggers programmed cell death, or apoptosis. This process involves a cascade of molecular events that lead to the dismantling of the cell.

Table 2: Key Proteins Involved in this compound-Induced Apoptosis

| Protein Family | Pro-Apoptotic | Anti-Apoptotic |

| Bcl-2 Family | Bax, Bak | Bcl-2, Bcl-xL |

| Caspases | Caspase-9 (Initiator), Caspase-3 (Executioner) | IAPs (Inhibitors of Apoptosis) |

The apoptotic pathway activated by this compound is often the intrinsic or mitochondrial pathway. This involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

References

- 1. Isopicropodophyllone | CAS:60660-50-6 | Chem-Norm [chem-norm.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. GSRS [precision.fda.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. maxanim.com [maxanim.com]

- 9. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of sulforaphane on the cell cycle, apoptosis and expression of cyclin D1 and p21 in the A549 non-small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of proliferation status and cell cycle phase on the responses of single cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isopicropodophyllin Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopicropodophyllin is a naturally occurring aryltetralin lignan and the C-2 epimer of podophyllotoxin. While podophyllotoxin and its semi-synthetic derivatives, such as etoposide and teniposide, are well-established anticancer agents, this compound and its analogue, picropodophyllin, have also demonstrated significant biological activities, including inhibitory effects on the insulin-like growth factor-1 receptor (IGF-1R).[1][2][3][4] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the core biosynthetic pathway, quantitative data on key intermediates, detailed experimental protocols, and visual diagrams of the involved processes.

Core Biosynthesis Pathway

The biosynthesis of this compound is intricately linked to the well-characterized podophyllotoxin pathway, originating from the general phenylpropanoid pathway. The final step involves the epimerization of podophyllotoxin. While the precise enzymatic control of this epimerization in planta is not yet fully elucidated, it is understood to be a key transformation.

The pathway can be broadly divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.

-

Lignan Biosynthesis to Podophyllotoxin: The dimerization of coniferyl alcohol and subsequent stereospecific reactions to form the aryltetralin lactone skeleton of podophyllotoxin.

-

Epimerization to this compound: The conversion of podophyllotoxin to its more thermodynamically stable C-2 epimer, this compound.

Diagram of the this compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Quantitative Data

Quantitative analysis of lignans in Podophyllum species reveals significant variation depending on the plant organ and developmental stage. The following tables summarize available data on the concentration of key lignans.

Table 1: Lignan Content in Podophyllum hexandrum

| Plant Part | Podophyllotoxin (% dry weight) | Reference(s) |

| Rhizomes (High-producing accession) | 2.51 | [5][6] |

| Rhizomes (Low-producing accession) | 0.59 | [6] |

| Shoots | 0.01 | [6] |

| Roots | 1.15 | [7] |

| Callus Culture | 0.393 | [8] |

Table 2: Lignan Content in Podophyllum peltatum

| Plant Part | Podophyllotoxin (mg/g dry weight) | α-peltatin (mg/g dry weight) | β-peltatin (mg/g dry weight) | Reference(s) |

| Leaves | up to 45.04 | up to 47.30 | up to 7.01 |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of lignans, as well as for the characterization of key biosynthetic enzymes.

Protocol 1: Extraction and Quantification of Lignans by HPLC

This protocol is adapted from methodologies described for the analysis of podophyllotoxin and its epimers.[8][9][10]

1. Extraction: a. Harvest and air-dry the plant material (e.g., rhizomes, leaves). b. Grind the dried material into a fine powder. c. Perform Soxhlet extraction with methanol for 6-8 hours. d. Evaporate the methanol extract to dryness under reduced pressure. e. Dissolve the crude extract in HPLC-grade methanol for analysis.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 62:38 v/v).[10] c. Flow Rate: 0.9 mL/min.[10] d. Detection: UV detector at 280 nm.[10] e. Quantification: Prepare a standard curve using purified podophyllotoxin and this compound standards of known concentrations. Compare the peak areas of the samples to the standard curve to determine the concentration.

Workflow for Lignan Quantificationdot

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting the insulin-like growth factor-1 receptor by picropodophyllin for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative whole-transcriptome analysis in Podophyllum species identifies key transcription factors contributing to biosynthesis of podophyllotoxin in P. hexandrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A validated HPTLC method for the quantification of podophyllotoxin in <i>Podophyllum hexandrum</i> and etoposide in marketed formulation - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Method for Analysis of Podophyllotoxin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Isopicropodophyllin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopicropodophyllin, a lignan belonging to the podophyllotoxin family, is a potent cytotoxic agent with significant anti-cancer properties. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Microtubule Depolymerization

This compound's principal anti-cancer activity stems from its ability to interfere with the dynamic instability of microtubules, essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, the protein subunit of microtubules, this compound inhibits its polymerization. This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. The failure to form a functional mitotic spindle leads to a prolonged arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.

Quantitative Data: Inhibition of Tubulin Polymerization

| Compound | Assay Type | IC50 (µM) | Reference |

| (+/-)-Isodeoxypodophyllotoxin | Tubulin Polymerization Inhibition | Comparable to (-)-podophyllotoxin | [1] |

Note: Isodeoxypodophyllotoxin is a closely related analog, and its activity provides insight into the pharmacophore.

Induction of Apoptosis: The Cellular Endgame

The mitotic arrest induced by this compound is a potent trigger for apoptosis, or programmed cell death. This compound activates the intrinsic apoptotic pathway, which is mediated by the mitochondria.

Mitochondrial-Mediated Apoptosis

Following prolonged mitotic arrest, a cascade of events is initiated within the cell, leading to mitochondrial outer membrane permeabilization (MOMP). This is a critical point of no return in the apoptotic process. This compound treatment has been shown to upregulate the expression of pro-apoptotic proteins, such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane and the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. The apoptosome then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

ROS-Mediated Apoptosis

In addition to the mitochondrial pathway, this compound can also induce apoptosis through the generation of reactive oxygen species (ROS). Increased intracellular ROS levels can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can further potentiate the apoptotic signal, contributing to the overall cytotoxic effect of this compound.

Quantitative Data: Induction of Apoptosis

| Cell Line | Treatment | Observation | Reference |

| Jurkat T cells | Camptothecin (inducer of apoptosis) | 59.1% Annexin V positive cells | [2] |

Note: While this data is for a general apoptosis inducer, it provides a reference for the expected percentage of apoptotic cells in a responsive population.

Cell Cycle Arrest: Halting the Proliferation Engine

As a direct consequence of its microtubule-destabilizing activity, this compound potently induces cell cycle arrest at the G2/M phase. The inability of the cell to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle microtubules. The prolonged activation of the SAC due to the persistent presence of this compound leads to a sustained G2/M arrest.

Quantitative Data: G2/M Phase Arrest

| Cell Line | Treatment | % of Cells in G2/M | Reference |

| MDA-MB-468 | Nocodazole/Vincristine | Significant increase in 4N population | [3] |

Note: Data for microtubule-disrupting agents highlights the expected outcome of this compound treatment.

Role as a Topoisomerase II Inhibitor: An Area of Investigation

Podophyllotoxin and several of its semi-synthetic derivatives, such as etoposide and teniposide, are well-characterized inhibitors of topoisomerase II.[4][5] These agents, known as topoisomerase poisons, stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and subsequent cell death.[6]

While this compound belongs to the podophyllotoxin family, its primary and most potent mechanism of action is the inhibition of tubulin polymerization.[1] The direct inhibitory effect of this compound on topoisomerase II is less definitively established compared to its potent anti-tubulin activity. Structure-activity relationship studies of podophyllin congeners have shown that modifications to the core structure can significantly alter the primary target, with some derivatives being potent tubulin inhibitors and others acting as topoisomerase II poisons.[1] Therefore, while the possibility of a secondary, weaker topoisomerase II inhibitory effect cannot be entirely ruled out, the predominant and clinically relevant mechanism of action for this compound is considered to be its interaction with microtubules.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.

Methodology:

-

Reagents and Materials: Purified tubulin protein, GTP, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2), temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

Procedure: a. Reconstitute purified tubulin in ice-cold polymerization buffer. b. Add GTP to the tubulin solution. c. Aliquot the tubulin solution into pre-chilled microplate wells. d. Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) as controls. e. Place the microplate in the spectrophotometer pre-warmed to 37°C to initiate polymerization. f. Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the initial rate of polymerization and the maximum polymer mass for each concentration of this compound. Determine the IC50 value for the inhibition of tubulin polymerization.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

-

Reagents and Materials: Cancer cell line of interest, cell culture medium, this compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

-

Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control. c. Harvest the cells by trypsinization and collect them by centrifugation. d. Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. e. Incubate the fixed cells at -20°C for at least 2 hours. f. Wash the cells with PBS to remove the ethanol. g. Resuspend the cell pellet in PI staining solution containing RNase A. h. Incubate in the dark at room temperature for 30 minutes. i. Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use flow cytometry software to generate DNA content histograms. Gate the cell populations corresponding to G0/G1, S, and G2/M phases based on their fluorescence intensity. Quantify the percentage of cells in each phase for each treatment condition.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Reagents and Materials: Cancer cell line, cell culture medium, this compound, Annexin V-FITC (or another fluorophore), Propidium Iodide (PI), Annexin V binding buffer, flow cytometer.

-

Procedure: a. Seed and treat cells with this compound as described for the cell cycle analysis. b. Harvest both adherent and floating cells and collect by centrifugation. c. Wash the cells with cold PBS. d. Resuspend the cells in Annexin V binding buffer. e. Add Annexin V-FITC and PI to the cell suspension. f. Incubate in the dark at room temperature for 15 minutes. g. Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Generate a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

-

Visualizations of Key Pathways and Workflows

References

- 1. Structure-activity relationships of podophyllin congeners that inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 3. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopicropodophyllin and its Analogs as Topoisomerase II Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of podophyllotoxin and its derivatives, a class of compounds that includes isopicropodophyllin, as potent inhibitors of human topoisomerase II. While direct research on this compound's role as a topoisomerase II inhibitor is limited, the extensive structure-activity relationship (SAR) studies on the broader podophyllotoxin family offer critical insights into the molecular mechanisms, quantitative inhibitory activities, and experimental evaluation of these compounds. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for relevant assays, and visualizes the critical pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics targeting topoisomerase II.

Introduction: The Podophyllotoxin Family and Topoisomerase II Inhibition

Podophyllotoxin, a naturally occurring aryltetralin lignan, and its semi-synthetic derivatives, such as the clinically utilized anticancer agents etoposide and teniposide, are well-established inhibitors of human DNA topoisomerase II.[1][2][3] These agents play a crucial role in cancer chemotherapy by inducing DNA damage specifically in rapidly proliferating cancer cells.[1] Topoisomerase II is an essential nuclear enzyme that resolves topological problems in DNA, such as supercoils and knots, by creating transient double-strand breaks.[4][5]

The cytotoxic mechanism of podophyllotoxin derivatives primarily involves the stabilization of a ternary complex between topoisomerase II and DNA, known as the cleavable complex.[3][6][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[3][8]

This compound is a stereoisomer of podophyllotoxin. While much of the research on picropodophyllin (an epimer of podophyllotoxin) has focused on its role as an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), the structural similarities within the podophyllotoxin family suggest a potential for interaction with topoisomerase II.[9] This guide will focus on the well-documented topoisomerase II inhibitory activities of podophyllotoxin and its key derivatives to provide a comprehensive understanding of this class of compounds.

Mechanism of Action: Topoisomerase II Poisoning

Podophyllotoxin derivatives, such as etoposide, are classified as topoisomerase II poisons.[4] Unlike catalytic inhibitors, which prevent the enzyme from binding to DNA or hydrolyzing ATP, poisons trap the enzyme in the cleavable complex intermediate stage of the catalytic cycle.[4][5]

The key steps in the mechanism of action are:

-

Binding to Topoisomerase II-DNA Complex: The drug binds to the transiently formed complex of topoisomerase II and DNA.

-

Stabilization of the Cleavable Complex: The binding of the drug prevents the enzyme from re-ligating the cleaved DNA strands.[6]

-

Accumulation of DNA Double-Strand Breaks: The trapped complexes lead to an accumulation of permanent double-strand breaks in the DNA.[10]

-

Induction of Apoptosis: These DNA lesions trigger cellular DNA damage responses, leading to cell cycle arrest, typically in the G2/M phase, and ultimately programmed cell death (apoptosis).[8][11]

A direct correlation has been observed between the induction of double-strand DNA breaks and the cytotoxicity of these compounds.[10]

Mechanism of action of podophyllotoxin derivatives as topoisomerase II poisons.

Quantitative Data: In Vitro Efficacy

The cytotoxic and topoisomerase II inhibitory activities of podophyllotoxin and its derivatives have been extensively evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Cytotoxicity in Human Cancer Cell Lines

The following table summarizes the IC50 values of podophyllotoxin and several of its derivatives against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Podophyllotoxin | A549 | Lung Carcinoma | 1.9 | [12] |

| Etoposide (VP-16) | K562 | Leukemia | >20 | [13] |

| Etoposide (VP-16) | K562/A02 (resistant) | Leukemia | >100 | [13] |

| Derivative 9e | K562 | Leukemia | 15.31 | [13] |

| Derivative 9i | HeLa | Cervical Cancer | 0.19 | [13] |

| Derivative 9l | HeLa | Cervical Cancer | 7.93 | [13] |

| Derivative 9l | K562 | Leukemia | 6.42 | [13] |

| Derivative 9l | K562/A02 (resistant) | Leukemia | 6.89 | [13] |

| Podophyllotoxin-Formononetin Hybrid 11a | A549 | Lung Carcinoma | 0.8 | [12] |

| Podophyllotoxin-EGCG Conjugate 32-IIb | A549 | Lung Carcinoma | 2.2 | [12] |

| Dimeric Podophyllotoxin Derivative 36c | A549 | Lung Carcinoma | 3.5 | [12] |

| Dimeric Podophyllotoxin Derivative 36c | HL-60 | Leukemia | 0.43 | [12] |

Topoisomerase II Inhibition

The inhibitory activity against the topoisomerase II enzyme itself is also a critical measure.

| Compound | Assay Type | Result | Reference |

| Etoposide (VP-16) | DNA Cleavage | Potent inducer of double-strand breaks | [10] |

| Teniposide (VM-26) | DNA Cleavage | 5- to 10-fold more potent than Etoposide | [14] |

| TOP-53 | Topo II Inhibition | Twofold greater inhibitory activity than Etoposide | [15] |

| 4β-aminoethyl derivative 34 | Topo II Inhibition | Potent inhibitor, comparable to Etoposide | [15] |

| 4β-aminoethyl derivative 35 | Topo II Inhibition | Potent inhibitor, comparable to Etoposide | [15] |

| 4β-aminoethyl derivative 38 | Topo II Inhibition | Potent inhibitor, comparable to Etoposide | [15] |

| Sulfonamide derivative 8a | Topo II Poison | Potent, similar activity to Etoposide | [16] |

| Sulfonamide derivative 8s | Topo II Poison | Potent, improved activity compared to Etoposide | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of topoisomerase II inhibitors.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to relax supercoiled DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)

-

10 mM ATP solution

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme dilution buffer

-

Stop solution/Loading dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide staining solution (1 µg/mL)

-

Deionized water

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing 10x Assay Buffer, supercoiled DNA, ATP, and deionized water to the desired volume.

-

Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (solvent only).

-

Enzyme Addition: Dilute the topoisomerase II enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at approximately 85V for 2 hours.[17]

-

Visualization: Stain the gel with ethidium bromide for 15 minutes, followed by destaining in water for 10 minutes. Visualize the DNA bands under a UV transilluminator.[17]

Expected Results: In the absence of an inhibitor, supercoiled DNA will be relaxed by topoisomerase II, resulting in a slower migrating band on the gel. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form.

Experimental workflow for the DNA relaxation assay.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavable complex.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled or kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

10 mM ATP solution

-

Test compound

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

Chloroform:isoamyl alcohol (24:1)

-

1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

Procedure:

-

Reaction Setup: Assemble the reaction mixture with buffer, DNA, ATP, and the test compound on ice.

-

Enzyme Addition: Add topoisomerase II to start the reaction.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Complex Trapping: Terminate the reaction and trap the covalent complexes by adding 10% SDS.

-

Protein Digestion: Add proteinase K and incubate for an additional 30-60 minutes at 37-50°C to digest the enzyme.

-

Extraction: Perform a chloroform:isoamyl alcohol extraction to remove remaining protein.

-

Electrophoresis: Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Run the gel and visualize the DNA bands under UV light.

Expected Results: A topoisomerase II poison will lead to the appearance of linearized (for plasmid DNA) or decatenated (for kDNA) DNA bands, indicating the stabilization of the cleavable complex and subsequent DNA cleavage.

Signaling Pathways and Cellular Consequences

The induction of DNA damage by topoisomerase II inhibitors triggers a cascade of cellular events, ultimately leading to apoptosis.

Signaling cascade following topoisomerase II inhibition.

Conclusion

Podophyllotoxin and its derivatives represent a critical class of topoisomerase II inhibitors with significant therapeutic applications in oncology. While the specific role of this compound as a topoisomerase II inhibitor requires further investigation, the extensive body of research on its structural analogs provides a robust framework for understanding the potential of this compound family. The data and protocols presented in this guide offer a comprehensive resource for the continued exploration and development of novel topoisomerase II-targeting anticancer agents. Future research should aim to elucidate the precise interactions of various podophyllotoxin stereoisomers with the topoisomerase II-DNA complex to refine the design of next-generation inhibitors with improved efficacy and reduced toxicity.

References

- 1. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 2. Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. inspiralis.com [inspiralis.com]

The Biological Activity of Isopicropodophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopicropodophyllin, also known as Picropodophyllin (PPP), is a naturally occurring lignan that has garnered significant attention in the field of oncology for its potent anti-cancer properties. As an epimer of podophyllotoxin, it exhibits a distinct and compelling profile of biological activities, primarily centered around the induction of cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data from key experimental assays, and detailed experimental protocols.

Core Biological Activities

This compound exerts its anti-neoplastic effects through a multi-faceted approach, targeting key cellular processes essential for tumor growth and survival. The primary biological activities include:

-

Induction of Cell Cycle Arrest: this compound consistently induces cell cycle arrest at the G2/M phase in a variety of cancer cell types.[1][2] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

-

Induction of Apoptosis: A significant body of evidence demonstrates that this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3][4][5] This is a critical mechanism for eliminating malignant cells.

-

Inhibition of Tubulin Polymerization: One of the key molecular mechanisms underlying the biological activity of this compound is its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[6][7] This disruption of the cytoskeleton leads to mitotic arrest and apoptosis.

-

Modulation of Signaling Pathways: this compound has been shown to modulate several critical signaling pathways involved in cell survival and death, including the JNK/p38 MAPK pathway.[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| IGF-1R | - | 0.001 | [4][8] |

| HeLa | Cervical Cancer | 1.2 - 22.8 | [9] |

| T-24 | Bladder Cancer | 1.2 - 22.8 | [9] |

| H460 | Lung Cancer | 1.2 - 22.8 | [9] |

| EC-9706 | Esophageal Carcinoma | 1.2 - 22.8 | [9] |

| PC-3 | Prostate Cancer | 0.18 - 9 | [9] |

| DU 145 | Prostate Cancer | 0.18 - 9 | [9] |

| HTB-26 | Breast Cancer | 10 - 50 | [10] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [10] |

Signaling Pathways and Mechanisms of Action

Intrinsic Apoptosis Pathway

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which alters the mitochondrial membrane potential.[3][11][12][13] This disruption leads to the release of cytochrome c from the mitochondria, which then activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[3][14][15]

Caption: Intrinsic apoptosis pathway induced by this compound.

G2/M Cell Cycle Arrest

This compound's ability to arrest the cell cycle at the G2/M transition is a key component of its anti-proliferative activity. This is achieved through the modulation of the Cyclin B1/CDK1 complex, a critical regulator of entry into mitosis.[2][16] this compound treatment leads to an accumulation of Cyclin B1 and the activation of CDK1. However, it also promotes the inhibitory phosphorylation of CDK1 at Tyrosine 15, which ultimately prevents the complex from triggering mitotic entry, leading to cell cycle arrest.[17]

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

JNK/p38 MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are crucial in regulating cellular responses to stress, including apoptosis.[18][19][20] this compound has been shown to activate the JNK and p38 MAPK pathways, which can contribute to the induction of apoptosis in cancer cells. This activation is often linked to the generation of reactive oxygen species (ROS).

Caption: Activation of JNK/p38 MAPK signaling by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours.[6]

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[21]

-

Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.[21]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[22]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[22]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[22]

-

Add 400 µL of 1X Binding Buffer to each tube.[22]

-

Analyze the cells by flow cytometry within one hour.[23][24]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest approximately 1 x 10⁶ cells and wash with PBS.[25]

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 2 hours or overnight at 4°C.[5][26]

-

Wash the cells with PBS to remove the ethanol.[5]

-

Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[5][26][27]

-

Incubate in the dark for 30 minutes at room temperature or overnight at 4°C.[5][27]

-

Analyze the cells by flow cytometry.

Caption: Workflow for cell cycle analysis using PI staining.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and caspases, following treatment with this compound.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Procedure:

-

Treat cells with this compound and a vehicle control for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[28]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[28]

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[29]

Caption: General workflow for Western blotting.

Tubulin Polymerization Assay

This protocol is used to directly measure the effect of this compound on the in vitro polymerization of tubulin.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance. A fluorescence-based method can also be used, where a fluorescent reporter binds preferentially to polymerized tubulin.

Procedure (Turbidity-Based):

-

Reconstitute lyophilized tubulin protein (>99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.[30]

-

Prepare a reaction mixture containing tubulin, GTP (1 mM), and glycerol (as a polymerization enhancer) in a pre-chilled 96-well plate on ice.[31][32]

-

Add this compound or a vehicle control to the wells. A known tubulin polymerization inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) should be included as controls.[30]

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.[31][32]

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes to monitor the kinetics of tubulin polymerization.[7][30][33]

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound is a promising anti-cancer agent with a well-defined set of biological activities. Its ability to induce G2/M cell cycle arrest and apoptosis in a wide range of cancer cell lines, primarily through the inhibition of tubulin polymerization and modulation of key signaling pathways, makes it a compelling candidate for further drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize the effects of this compound and other potential anti-cancer compounds. The continued exploration of its molecular mechanisms and in vivo efficacy will be crucial in translating its therapeutic potential to the clinic.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 6. chondrex.com [chondrex.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Caspase-9/3 and Inhibition of Epithelial Mesenchymal Transition are Critically Involved in Antitumor Effect of Phytol in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of ultraviolet B-induced cell cycle arrest in G2/M phase in immortalized skin keratinocytes with defective p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 20. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. bosterbio.com [bosterbio.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. vet.cornell.edu [vet.cornell.edu]

- 27. cancer.wisc.edu [cancer.wisc.edu]

- 28. benchchem.com [benchchem.com]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. benchchem.com [benchchem.com]

- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Isopicropodophyllin: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopicropodophyllin, a lignan naturally found in various plant species, has garnered interest within the scientific community for its potential as an anticancer agent. As an epimer of podophyllotoxin, a well-known precursor to several clinically used chemotherapy drugs, this compound's pharmacological profile suggests it may share similar mechanisms of action while potentially offering a different therapeutic window or side-effect profile. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, with a focus on its mechanism of action, effects on cellular signaling pathways, and the experimental protocols used to elucidate these characteristics. While comprehensive quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information to support further research and development efforts.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for this compound and its related compounds is the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.

This compound acts as a microtubule-destabilizing agent . It is believed to bind to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules. The interference with microtubule formation and function leads to several downstream cellular consequences:

-

Mitotic Arrest: By preventing the formation of the mitotic spindle, this compound arrests cells in the G2/M phase of the cell cycle. This disruption of mitosis is a hallmark of many successful anticancer drugs.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway for this compound-Induced Apoptosis

The induction of apoptosis by this compound is a complex process involving multiple signaling cascades. Based on studies of related compounds, a likely pathway involves the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Data Not Available | |||

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological properties of compounds like this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Cytotoxicity Testing

Caption: Standard workflow for determining IC50 values using the MTT assay.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.

-

Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound (this compound) or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Kinetic Measurement: Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the inhibitory or stabilizing effect of the compound.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment: Culture cells in the presence of this compound at various concentrations for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content of the cells.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

Pharmacokinetics and In Vivo Studies

To date, there is a scarcity of published data on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo efficacy of this compound. Such studies are crucial for evaluating its potential as a drug candidate and would typically involve animal models to assess anti-tumor activity, toxicity, and dosing schedules.

Conclusion and Future Directions

This compound is a promising natural product with a clear mechanism of action as a microtubule-destabilizing agent, leading to G2/M cell cycle arrest and apoptosis in cancer cells. However, to advance its development as a potential therapeutic agent, several key areas require further investigation:

-

Comprehensive Cytotoxicity Profiling: Determination of IC50 values across a broad panel of cancer cell lines is essential to understand its potency and spectrum of activity.

-

Pharmacokinetic and In Vivo Studies: In-depth studies are needed to evaluate its drug-like properties and anti-tumor efficacy in animal models.

-

Comparative Studies: Direct comparison with its epimer, podophyllotoxin, and other microtubule-targeting agents would provide valuable insights into its relative advantages.

-

Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents could reveal new treatment strategies.

The information presented in this guide provides a foundation for researchers to design and execute further studies aimed at unlocking the full therapeutic potential of this compound.

Isopicropodophyllin: A Technical Guide for Metabolic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including type 2 diabetes and obesity, represent a significant and growing global health challenge. A key therapeutic target in this area is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B has been shown to enhance insulin sensitivity and promote a healthy metabolic profile. Isopicropodophyllin, a naturally occurring lignan, has emerged as a potential PTP1B inhibitor, warranting further investigation for its therapeutic potential in metabolic diseases. This technical guide provides an in-depth overview of the role of this compound in metabolic disorder research, focusing on its mechanism of action as a PTP1B inhibitor and its potential downstream effects on key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c) pathways. This document outlines relevant experimental protocols and data to facilitate further research and drug development efforts.

Introduction: The Role of PTP1B in Metabolic Disorders